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molecular formula C7H6N2S B075618 4-Methyl-2,1,3-benzothiadiazole CAS No. 1457-92-7

4-Methyl-2,1,3-benzothiadiazole

Cat. No. B075618
M. Wt: 150.2 g/mol
InChI Key: IYZKISWGGPKREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141578B2

Procedure details

To a solution of 2,3-diaminotoluene (5.0g, 40.9 mmol) in pyridine (40 mL) at 0° C. was added thionyl chloride (7.0 mL, 98.2 mmol) dropwise. The reaction mixture was stirred at 0° C. for 30 mins, then water (200 mL) was added. The solution was extracted with dicholomethane (2×250 mL). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuo to give compound 839A (5.57g) as a dark brown liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:9].[S:10](Cl)(Cl)=O.O>N1C=CC=CC=1>[CH3:9][C:3]1[C:2]2=[N:1][S:10][N:8]=[C:7]2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=CC=C1N)C
Name
Quantity
7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with dicholomethane (2×250 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC=CC=2C1=NSN2
Measurements
Type Value Analysis
AMOUNT: MASS 5.57 g
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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